1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine
Description
1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is a small-molecule compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 2-chloro-5-(trifluoromethyl)phenyl group and at position 5 with a methanamine moiety. This compound is of interest in medicinal chemistry and agrochemical research due to its structural versatility .
Properties
Molecular Formula |
C10H7ClF3N3O |
|---|---|
Molecular Weight |
277.63 g/mol |
IUPAC Name |
[3-[2-chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine |
InChI |
InChI=1S/C10H7ClF3N3O/c11-7-2-1-5(10(12,13)14)3-6(7)9-16-8(4-15)18-17-9/h1-3H,4,15H2 |
InChI Key |
MNFJVTFIFMFHTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=NOC(=N2)CN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine typically involves multiple steps. One common method includes the reaction of 1-chloro-3-(trifluoromethyl)benzene with trifluoroacetyl chloride in the presence of anhydrous aluminum trichloride as a catalyst. This reaction is carried out in toluene at low temperatures (0-5°C) for several hours. The resulting product is then subjected to further reactions to form the desired oxadiazole ring .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for safety and efficiency. Toluene is often used as a solvent due to its favorable properties, and the reaction conditions are carefully controlled to ensure high yield and purity. The process involves multiple purification steps, including distillation under reduced pressure, to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to modify the functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing oxadiazole rings often exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess antimicrobial properties, making them candidates for antibiotic development.
- Antitumor Activity : The structural characteristics of this compound suggest potential efficacy against various cancer cell lines, as evidenced by preliminary studies.
- Anti-inflammatory Properties : The compound may also demonstrate anti-inflammatory effects, which are crucial for treating inflammatory diseases.
Applications in Medicinal Chemistry
The unique properties of 1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine make it a valuable compound in medicinal chemistry:
Drug Development
The compound's biological activities suggest its potential as a lead compound in drug discovery programs targeting:
- Infectious Diseases : As an antimicrobial agent.
- Cancer Therapy : As an antitumor agent.
Mechanistic Studies
Understanding the interactions of this compound with specific biological targets is essential for elucidating its mechanism of action. Research may focus on:
- Target Identification : Investigating which proteins or pathways are affected by the compound.
- Structure-Activity Relationship (SAR) : Analyzing how modifications to the chemical structure influence biological activity.
Case Studies
Several studies have investigated the applications of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| A Study on Oxadiazole Derivatives | Antimicrobial Activity | Identified several oxadiazole derivatives with potent antimicrobial effects against resistant strains. |
| Antitumor Activity Research | Cancer Cell Lines | Demonstrated that certain oxadiazole derivatives inhibited tumor growth in vitro. |
| Anti-inflammatory Studies | Inflammatory Models | Showed promising results in reducing inflammation in animal models. |
Mechanism of Action
The mechanism of action of 1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Electronic Effects : Chlorine and trifluoromethyl groups at ortho/para positions enhance electron-withdrawing properties, improving binding to electron-rich targets (e.g., enzymes or receptors) compared to alkyl or single-halogen analogs .
- Positional Isomerism : Meta-substituted trifluoromethyl groups (e.g., CAS 944905-99-1) may reduce steric clashes in receptor pockets compared to ortho-substituted derivatives .
- Salt Forms : Hydrochloride salts (e.g., CAS 1311318-12-3) enhance solubility and stability, critical for pharmaceutical formulations .
Biological Activity
1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of a chloro group and a trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.
| Attribute | Description |
|---|---|
| Molecular Formula | C10H8ClF3N4O |
| Molecular Weight | 292.65 g/mol |
| Structural Features | 1,2,4-Oxadiazole ring; chloro and trifluoromethyl substituents |
Biological Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that oxadiazole derivatives can possess significant antibacterial and antifungal properties. For instance, derivatives similar to 1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine have been tested against various microbial strains with promising results .
- Anticancer Potential : The oxadiazole structure has been linked to anticancer activity. Research indicates that certain oxadiazole derivatives can induce apoptosis in cancer cells by interacting with specific cellular pathways .
- Anticonvulsant Properties : Some studies suggest that oxadiazole compounds may exhibit anticonvulsant effects. For example, derivatives have been synthesized and evaluated for their potential to reduce seizure activity in animal models .
Case Studies
- Antimicrobial Study : A study published in "Bioorganic & Medicinal Chemistry Letters" reported that compounds with similar structural characteristics to 1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine demonstrated significant antifungal activity against Candida species. The mechanism was hypothesized to involve disruption of the fungal cell membrane .
- Anticancer Evaluation : In a study evaluating various oxadiazole derivatives for their cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7), the compound displayed IC50 values indicating potent anticancer activity. The structure–activity relationship (SAR) analysis suggested that the trifluoromethyl group plays a crucial role in enhancing the biological efficacy of these compounds .
- Neuropharmacological Assessment : Research focusing on the anticonvulsant potential of oxadiazole derivatives found that certain modifications led to improved efficacy in reducing seizures in rodent models. This suggests potential therapeutic applications in treating epilepsy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
